BenchChemオンラインストアへようこそ!

(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Pharmacophore geometry Conformational restriction Amide electronic character

Select this exact 1,4-thiazepane chemotype to preserve the three key pharmacophoric determinants—furan H-bond acceptor, ortho-chlorobenzoyl KAc mimic, and chiral C-7 stereocenter—that drive binding selectivity. Substituting any analog without matched-pair analysis risks losing target engagement. Ideal for fragment-based drug discovery, BET bromodomain screening, and CNS-penetrant mGlu4 PAM programs.

Molecular Formula C16H16ClNO2S
Molecular Weight 321.82
CAS No. 1797093-68-5
Cat. No. B2720833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
CAS1797093-68-5
Molecular FormulaC16H16ClNO2S
Molecular Weight321.82
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C16H16ClNO2S/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2
InChIKeyDVRGLNAWAWRJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1797093-68-5): Structural Identity, Core Scaffold, and Procurement Context


(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1797093-68-5) is a synthetic small molecule built on a 1,4-thiazepane core — a seven-membered heterocycle containing one nitrogen and one sulfur atom — N-acylated with a 2-chlorobenzoyl group and substituted at the C-7 position with a furan-2-yl moiety . Its molecular formula is C16H16ClNO2S with a molecular weight of 321.82 g/mol . The compound belongs to an emerging class of 3D-enriched heterocyclic scaffolds that have demonstrated value in fragment-based drug discovery (FBLD), particularly for targeting protein–protein interactions such as BET bromodomains [1], and as a core template for positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4) [2]. It is primarily available as a research chemical for in vitro screening and medicinal chemistry optimization programs.

Why (2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone Cannot Be Interchanged with Its Closest Analogs Without Scientific Justification


Close structural analogs of (2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone — including its direct regioisomer (CAS 1797562-58-3), the phenyl-for-furanyl analog, and the unsubstituted benzoyl variant — differ in at least one of three critical pharmacophoric determinants: (i) the spatial placement of hydrogen-bond acceptor functionality relative to the lipophilic anchor, (ii) the conformational restriction imposed by the ortho-chlorine substituent on the N-acyl group, and (iii) the polarity and π-character of the aromatic group at the chiral C-7 position. Published structure–activity relationship (SAR) studies on 1,4-thiazepane scaffolds demonstrate that even subtle changes to the N-acyl group size and type can shift binding affinity by more than an order of magnitude (Kd range 32–2600 μM for BRD4 bromodomain binding) [1], while the stereochemistry at C-7 directly controls enantiopreference and target engagement [2]. Class-level evidence from 1,4-thiazepane-based curcuminoids shows that 8 out of the 10 most active antiproliferative compounds were thiazepane-based, confirming that the 3D scaffold itself — not merely its substituents — drives biological outcome [3]. Consequently, substituting any analog without a matched-pair analysis of these three pharmacophoric features risks losing the specific interaction profile for which this compound was designed or selected.

Quantitative Differentiation Evidence for (2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone vs. Closest Analogs


Regioisomeric Differentiation: 2-Chlorobenzoyl at N-4, Furan-2-yl at C-7 vs. the Swapped Regioisomer (CAS 1797562-58-3)

The target compound positions the 2-chlorobenzoyl group on the amide nitrogen (N-4) and the furan-2-yl group at the chiral C-7 position of the thiazepane ring. Its closest regioisomer, (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone (CAS 1797562-58-3), swaps these two groups: furan-2-carbonyl occupies N-4 while 2-chlorophenyl is at C-7 . Although both regioisomers share the identical molecular formula (C16H16ClNO2S) and molecular weight (321.82 g/mol), they differ fundamentally in the electronic nature of the N-acyl group. In the target compound, the 2-chlorobenzoyl group is more electron-withdrawing (Hammett σmeta = 0.37 for Cl) than the furan-2-carbonyl group present in the regioisomer, which reduces the electron density at the amide carbonyl oxygen, thereby modulating its hydrogen-bond acceptor strength [1]. Critically, the ortho-chlorine substituent on the benzoyl group introduces steric hindrance that restricts rotation around the aryl–carbonyl bond: ortho-substituted benzamides exhibit a rotational barrier estimated at 15–20 kcal/mol, approximately 3–8 kcal/mol higher than the barrier for the unhindered furan-2-carbonyl amide in the regioisomer [1]. This conformational restriction fixes the spatial orientation of the 2-chlorophenyl ring relative to the thiazepane core, creating a more rigid, defined pharmacophore that is less entropically penalized upon target binding.

Pharmacophore geometry Conformational restriction Amide electronic character

Furan-2-yl at C-7 vs. Phenyl at C-7: Impact on Hydrogen-Bond Acceptor Capacity and Polar Surface Area

Replacement of the furan-2-yl group at the C-7 position of the target compound with a phenyl ring — as in (2-chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone — eliminates one aromatic hydrogen-bond acceptor (the furan ring oxygen). This substitution reduces the topological polar surface area (TPSA) by approximately 13 Ų (the contribution of an aromatic ether oxygen per the Ertl fragment-based method) [1]. The furan-2-yl group also alters the π-electron distribution at C-7: furan is an electron-rich, π-excessive heteroaromatic (5 π-electrons over 5 atoms), whereas phenyl is π-neutral. This changes the preferred geometry of π–π stacking interactions and the dipole moment vector of the C-7 substituent. In published SAR of 1,4-thiazepane BET bromodomain inhibitors, the aromatic group at C-7 was found to approach the WPF shelf of the bromodomain, making hydrophobic interactions; introduction of a heteroatom at this position can create additional water-mediated or direct hydrogen-bond contacts that are absent with a phenyl group [2].

Hydrogen-bond acceptor Topological polar surface area Drug-likeness

2-Chlorobenzoyl vs. Unsubstituted Benzoyl at N-4: Lipophilicity, Steric Bulk, and Halogen Bonding Potential

The presence of an ortho-chlorine substituent on the N-benzoyl group differentiates the target compound from the unsubstituted benzoyl analog, 4-benzoyl-7-(furan-2-yl)-1,4-thiazepane (CAS 1795302-74-7) [1]. Chlorine substitution at the ortho position increases molecular weight by 34.5 Da and raises the calculated logP by approximately 0.7 units (the average π contribution of aromatic chlorine in the Wildman-Crippen system) [2]. More importantly, the ortho-chlorine introduces a steric clash with the amide carbonyl, forcing the aryl ring out of coplanarity with the amide group — this is quantified by the Taft steric parameter Es = −0.97 for ortho-Cl, indicating substantial steric bulk [2]. This non-coplanar conformation has two consequences: (i) it reduces conjugation between the aromatic ring and the amide, altering the electronic character of the carbonyl; and (ii) it positions the chlorine atom for potential halogen bonding (C–Cl···O=C or C–Cl···π interactions) with target proteins, a well-documented phenomenon in medicinal chemistry that can contribute 1–3 kcal/mol of additional binding free energy [3]. In the 1,4-thiazepane BET bromodomain SAR, the N-acyl group was identified as one of four key regions controlling affinity and selectivity, with intermediate-sized acyl groups being preferred and the amide carbonyl serving as the critical acetylated-lysine mimic [4].

Lipophilicity Halogen bonding Steric effect Conformational control

Class-Level Evidence: The 1,4-Thiazepane Scaffold Confers 3D Character and Target Selectivity Advantages Over Flat Aromatic Frameworks

The 1,4-thiazepane core of the target compound provides enhanced three-dimensional character (high fraction sp³, Fsp3) compared to flat, aromatic-rich scaffolds that dominate traditional fragment libraries. In a landmark study by Johnson et al. (2019), a 3D-enriched fragment library was screened against the first bromodomain of BRD4 (BRD4-D1) using ¹H CPMG NMR with a protein-observed ¹⁹F NMR secondary assay [1]. Among the screening hits, 29% were selective for BRD4(D1) over two related bromodomains, BRDT(D1) and BPTF — a selectivity rate attributed to the increased 3D character of the fragment library [1]. The 1,4-thiazepane scaffold was identified as an underrepresented bromodomain inhibitor chemotype, and initial SAR guided by X-ray crystallography yielded a ligand-efficient thiazepane with a Kd of 20 μM and a ligand efficiency (LE) of 0.40 for BRD4(D1) [1]. Separately, Kent et al. (2021) demonstrated that a 1,4-thiazepane core served as the starting point for mGlu4 PAM optimization: the initial hit VU0544412 (EC50 = 6.2 μM, 97% Glu Max) was optimized to VU6022296 (EC50 = 32.8 nM, 108% Glu Max), a 189-fold potency improvement, with good CNS penetration (Kp = 0.45, Kp,uu = 0.70) and robust in vivo efficacy in a haloperidol-induced catalepsy model [2]. In anticancer research, Theppawong et al. (2019) reported that 8 of the 10 most active antiproliferative curcuminoids were 1,4-thiazepane-based, demonstrating better antiproliferative properties and increased ROS production compared to their parent curcuminoid compounds [3]. These three independent studies across distinct target classes (bromodomains, GPCRs, and cancer cell cytotoxicity) establish that the 1,4-thiazepane scaffold itself — by virtue of its 3D architecture, conformational flexibility, and balanced physicochemical profile — confers advantages in selectivity, ligand efficiency, and biological activity not achievable with flat aromatic analogs [4].

3D fragment BET bromodomain Selectivity Fragment-based drug discovery

Recommended Research and Industrial Application Scenarios for (2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Enrichment for BET Bromodomain and Epigenetic Targets

The 1,4-thiazepane core of the target compound is an underrepresented yet validated bromodomain inhibitor scaffold [1]. In fragment-based screening against BRD4(D1), 3D-enriched fragments including thiazepanes achieved 29% selectivity over related bromodomains — a significant advantage for developing isoform-selective chemical probes [1]. The target compound's 2-chlorobenzoyl amide group can serve as an acetylated-lysine (KAc) mimic (as demonstrated in thiazepane-BRD4 cocrystal structures where the amide carbonyl anchors binding via hydrogen bonds to N140 and a water-mediated contact with Y97) [1], while the furan-2-yl group at C-7 provides an additional H-bond acceptor that may engage non-conserved residues in the BC loop or ZA channel to drive selectivity. This compound is recommended for inclusion in focused fragment libraries targeting BET family bromodomains (BRD2/3/4/T) and for SAR-by-catalog exploration of the thiazepane chemotype against epigenetic reader domains.

CNS Drug Discovery: mGlu4 Positive Allosteric Modulator (PAM) Lead Optimization and Parkinson's Disease Programs

The 1,4-thiazepane scaffold has demonstrated robust performance as a CNS-penetrant mGlu4 PAM chemotype: optimization from an initial HTS hit (EC50 = 6.2 μM) yielded VU6022296 (EC50 = 32.8 nM, 108% Glu Max) with brain penetration Kp = 0.45 and Kp,uu = 0.70 [2]. The target compound's physicochemical profile — MW 321.82, logP ~3.5, moderate TPSA, and the CNS-favorable furan substituent — places it within the desirable property space for CNS drug candidates [3]. The enantiopreference observed at C-7 in the mGlu4 PAM series [2] underscores the importance of the stereocenter in the target compound; resolution of enantiomers (via chiral SFC, as utilized for related thiazepane intermediates) is recommended prior to biological evaluation. This compound is suitable for use in mGlu4 PAM screening cascades, with follow-up in the haloperidol-induced catalepsy (HIC) rodent model for Parkinson's disease efficacy [2].

Anticancer Lead Discovery: Curcuminoid-Inspired 3D Scaffold with Improved Antiproliferative Activity

1,4-Thiazepane-based curcuminoids have been shown to outperform their parent curcumin compounds in antiproliferative activity and ROS production: 8 of the 10 most active compounds in a 21-compound series were thiazepane-based [4]. The target compound's out-of-plane 3D architecture addresses the metabolic instability and PAINS liability of flat curcuminoids while maintaining anticancer activity [4]. The 2-chlorobenzoyl group provides a synthetic handle for further derivatization, and the furan-2-yl group may contribute to ROS modulation through its electron-rich character. This compound can serve as a starting point for hit expansion in anticancer programs, particularly against colon cancer cell lines where thiazepane curcuminoids have shown selective targeting in 3D spheroid models [5]. Cytotoxicity screening against NCI-60 or similar panels is recommended as a first step.

Chemical Biology Probe Development Targeting Kinase or Epigenetic Protein–Protein Interactions

The 1,4-thiazepane scaffold has been identified as a privileged 3D fragment for targeting protein–protein interactions [1], and thiazepane derivatives have been explored as inhibitors of protein tyrosine kinases and as selective kinase inhibitors (e.g., diacylglycerol kinase α/ζ, PKC isoforms) [6]. The target compound combines three pharmacophoric elements — a conformationally restricted 2-chlorobenzoyl amide (KAc mimic), a stereogenic C-7 center (enantioselective binding), and a furan H-bond acceptor — that together enable engagement of diverse protein targets. The ortho-chlorine on the benzoyl group offers halogen bonding potential (1–3 kcal/mol additional binding energy) [7], while the thiazepane ring's conformational flexibility allows induced-fit binding. This compound is recommended for inclusion in broad kinase profiling panels, epigenetic protein interaction screens, and chemical proteomics-based target identification studies.

Quote Request

Request a Quote for (2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.